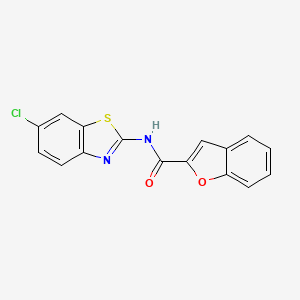
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Clodinafop-propargyl, is a selective herbicide used to control annual grass weeds in crops such as wheat, barley, and oats. It belongs to the family of aryloxyphenoxypropionate herbicides and is widely used in agriculture due to its effectiveness and low toxicity to non-target organisms.
Mecanismo De Acción
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl acts by inhibiting the activity of acetyl-coenzyme A carboxylase (ACC), which is a key enzyme in the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-coenzyme A, which disrupts the normal metabolic processes in the plant and eventually leads to its death.
Biochemical and physiological effects:
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of fatty acid biosynthesis, the accumulation of malonyl-coenzyme A, and the disruption of normal metabolic processes. It has also been shown to have minimal impact on the growth and development of crops, with no adverse effects on yield or quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl is a highly effective herbicide with low toxicity to non-target organisms, making it an ideal candidate for use in lab experiments. However, its effectiveness is limited to annual grass weeds, and it may not be suitable for use in crops that are susceptible to other types of weeds. Additionally, its mechanism of action may be affected by environmental factors such as temperature and soil conditions, which may limit its effectiveness in certain conditions.
Direcciones Futuras
There are several future directions for research on 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of its effects on non-target organisms in different ecosystems, and the identification of new targets for herbicidal activity. Additionally, there is a need for further research on the environmental impact of 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl, including its persistence in soil and water and its potential to accumulate in the food chain.
Métodos De Síntesis
The synthesis of 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl involves the reaction of 3-chloro-4,8-dimethyl-2H-chromen-2-one with propargyl alcohol and potassium carbonate in the presence of a catalytic amount of tetrabutylammonium bromide. The reaction takes place in acetonitrile at 60°C for 24 hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been found to be highly effective in controlling annual grass weeds in crops such as wheat, barley, and oats, with minimal impact on the growth and development of the crops. It has also been shown to have low toxicity to non-target organisms such as birds, mammals, and aquatic organisms.
Propiedades
IUPAC Name |
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-7(16)6-18-11-5-4-10-8(2)12(15)14(17)19-13(10)9(11)3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSIWVJSVOQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)


![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)

![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)
